5-bromo-N-(3-methylpyridin-4-yl)thiophene-2-carboxamide
Overview
Description
5-bromo-N-(3-methylpyridin-4-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound features a thiophene ring substituted with a bromine atom and a carboxamide group, which is further linked to a methylpyridine moiety. The unique structure of this compound allows it to participate in various chemical reactions and exhibit diverse biological activities.
Mechanism of Action
Target of Action
It’s known that this compound is synthesized via suzuki–miyaura cross-coupling , a widely-used transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound might interact with various biological targets depending on the specific functional groups attached to it.
Mode of Action
The suzuki–miyaura cross-coupling reaction, which is used in the synthesis of this compound, involves the formation of new carbon-carbon bonds . This could imply that the compound might interact with its biological targets by forming covalent bonds, leading to changes in the target’s structure and function.
Biochemical Pathways
Compounds synthesized via suzuki–miyaura cross-coupling have been used in a wide range of applications, suggesting that they might affect various biochemical pathways .
Result of Action
The compound’s synthesis involves the formation of new carbon-carbon bonds , which could lead to changes in the structure and function of its biological targets.
Action Environment
The stability of organoboron reagents used in suzuki–miyaura cross-coupling, a key step in the synthesis of this compound, can be influenced by factors such as air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-methylpyridin-4-yl)thiophene-2-carboxamide typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed by coupling 5-bromothiophene-2-carboxylic acid with 3-methyl-4-pyridinylboronic acid in the presence of a palladium catalyst, such as palladium tetrakis(triphenylphosphine), and a base like potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dioxane under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3-methylpyridin-4-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the pyridine ring.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dioxane are frequently employed.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, sulfoxides, sulfones, and more complex heterocyclic compounds.
Scientific Research Applications
5-bromo-N-(3-methylpyridin-4-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antibacterial agent, particularly against extended-spectrum β-lactamase producing Escherichia coli.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: The compound is used in molecular docking studies to understand its interactions with various biological targets, aiding in the design of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide
- 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide
- 5-bromo-N-(3-methylphenyl)thiophene-2-carboxamide
Uniqueness
5-bromo-N-(3-methylpyridin-4-yl)thiophene-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which influences its electronic properties and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards various biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
5-bromo-N-(3-methylpyridin-4-yl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c1-7-6-13-5-4-8(7)14-11(15)9-2-3-10(12)16-9/h2-6H,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFHMNGPDWUDSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)NC(=O)C2=CC=C(S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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